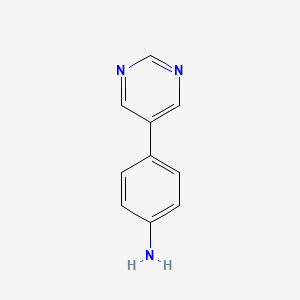

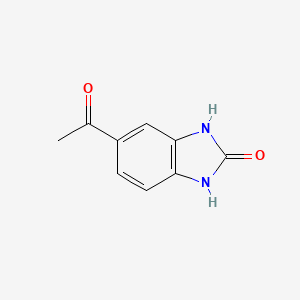

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of significant interest due to their broad spectrum of biological activities. In the context of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, several studies have explored the synthesis of related compounds. For instance, a novel class of acetylhydrazone derivatives containing benzimidazole moieties was synthesized and evaluated for antitumor activities, with some derivatives showing excellent cancer inhibitory activity . Another study focused on the synthesis of 5-aryl-2-aroylacetyl-1-benzylimidazoles, which were obtained by treating furanones with N-(benzylidene)benzylamines . Additionally, benzimidazole-2-thione derivatives were synthesized through a multi-step process involving William’s reaction, acetylation, and hydrolysis with piperazine derivatives . A regiospecific acetylation method was also reported for the synthesis of N-alkyl benzimidazoles . These studies highlight various synthetic routes that could potentially be applied or adapted for the synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been the subject of several investigations. For example, the crystal structure of a related compound, 1-benzyl-5-p-methoxyphenyl-2-(p-chlorobenzoyl)acetylimidazole, was studied using X-ray diffraction . Similarly, the three-dimensional structure of 2-acetylamino-5-(2-benzimidazolyl)-4-methylthiazole monohydrate was investigated by x-ray diffraction analysis . These studies provide insights into the molecular geometry and crystal packing of benzimidazole derivatives, which are essential for understanding their chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives has been explored through various reactions. For instance, the synthesis of 5-(2-benzimidazolyl)thiazoles involved the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides . The reaction of 5-aryl-2-tosylmethylimino-2,3-dihydro-3-furanones with substituted N-(benzylidene)benzylamines was another example of the chemical transformations that benzimidazole derivatives can undergo . These reactions are indicative of the versatile chemistry of benzimidazole compounds and could provide a framework for understanding the reactivity of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are crucial for their application in various fields. The study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one provided comprehensive data on its spectroscopic properties, antioxidant activity, and quantum chemical computations . These properties, including vibrational frequencies, electronic absorption, and molecular electrostatic potential, are important for predicting the behavior of similar compounds like 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one. Additionally, the antiinflammatory activity of benzimidazole-2-thione derivatives was evaluated, and their absorption, distribution, metabolism, and excretion properties were determined . Such studies are valuable for assessing the potential therapeutic applications of benzimidazole derivatives.

Applications De Recherche Scientifique

-

High-Energy Materials

- Summary of Application : 1,3-Dihydro-2H-benzimidazol-2-one derivatives, such as 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) and 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO), have been studied for their potential as high-energy materials .

- Methods of Application : These compounds were synthesized through a one-step procedure of efficient nitration of benzimidazol-2-one and 5-methylbenzimidazol-2-one with KNO3/H2SO4 .

- Results or Outcomes : The new compounds possess a high melting point (200–315 °C) and thermal stability. Some calculated preliminary energetic characteristics show that TriNBO, 5-Me-TriNBO, 5-methylnitramino-1,3-dihydro-2H-4,6-dinitrobenzimidazol-2-one, and 5-nitratoethylnitramino-1,3-dihydro-2H-4,6-dinitrobenzimidazol-2-one possess increased energetic characteristics in comparison with TNT and tetryl .

-

Medicinal Chemistry and Agriculture

- Summary of Application : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .

- Methods of Application : The synthesis of imidazol-4-ones has been developed over the years, and these methodologies can be used to produce three C5-substitution patterns .

- Results or Outcomes : This heterocyclic structural motif is found naturally occurring in the body and is used in a vast assortment of fields .

-

Antibacterial and Antifungal Activity

- Summary of Application : Certain synthesized compounds have shown potential antibacterial and antifungal activity .

- Results or Outcomes : The compounds exhibited good antibacterial activity against tested microorganisms as compared with the standard Ciprofloxacin . They also showed significant antifungal activity against the standard reference drug Fluconazole .

-

Manufacture of Organic Pigments

-

Synthesis of High-Energy Materials

- Summary of Application : 1,3-Dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives have been synthesized and investigated for their potential as high-energy materials .

- Methods of Application : These compounds were synthesized through a one-step procedure of efficient nitration of benzimidazol-2-one and 5-methylbenzimidazol-2-one with KNO3/H2SO4 .

- Results or Outcomes : The new compounds possess a high melting point (200–315 °C) and thermal stability. Some calculated preliminary energetic characteristics show that these compounds possess increased energetic characteristics in comparison with TNT and tetryl .

-

Medicinal Chemistry

- Summary of Application : Imidazol-4-ones are an important scaffold for a variety of applications, including medicinal chemistry .

- Methods of Application : The synthesis of imidazol-4-ones has been developed over the years, and these methodologies can be used to produce three C5-substitution patterns .

- Results or Outcomes : This heterocyclic structural motif is found naturally occurring in the body and is used in a vast assortment of fields .

-

Fabrication of High-Energy Material

- Summary of Application : A series of novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives have been prepared and investigated for their potential as new thermostable energetic materials .

- Methods of Application : These compounds were synthesized through a one-step procedure of efficient nitration of benzimidazol-2-one and 5-methylbenzimidazol-2-one with KNO3/H2SO4 .

- Results or Outcomes : The new compounds possess a high melting point (200–315 °C) and thermal stability. Some calculated preliminary energetic characteristics show that these compounds possess increased energetic characteristics in comparison with TNT and tetryl .

-

Total Synthesis of Natural Products

- Summary of Application : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including the total synthesis of a range of imidazol-4-one containing natural products .

- Methods of Application : The synthesis of imidazol-4-ones has been developed over the years, and these methodologies can be used to produce three C5-substitution patterns .

- Results or Outcomes : This heterocyclic structural motif is found naturally occurring in the body and is used in a vast assortment of fields .

Safety And Hazards

As with any chemical compound, safety and hazards associated with “5-acetyl-1,3-dihydro-2H-benzimidazol-2-one” should be carefully considered. While specific safety and hazard information for this compound may not be readily available, benzimidazole derivatives are generally handled with care in laboratory settings .

Propriétés

IUPAC Name |

5-acetyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQVLSZDGFJRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534901 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

CAS RN |

39513-27-4 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)